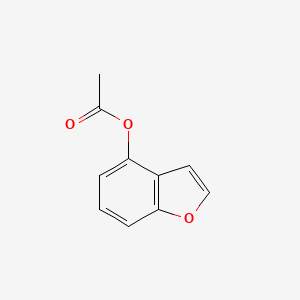

4-Acetoxybenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-4-yl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-7(11)13-10-4-2-3-9-8(10)5-6-12-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICYMSRNJWDIOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Compound List

4-Acetoxybenzofuran

this compound-2-carboxylic acid

4-Hydroxybenzofuran

4-Hydroxybenzofuran-2-carboxylic acid

4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid

Ethyl this compound-6-carboxylate

4-Hydroxybenzofuran-6-carboxylate

2,6-Dihydroxyacetophenone

4-Hydroxybenzofuran-3(2H)-one

5-Acetyl-2-phenylbenzofuran

3-Bromo-4-hydroxyacetophenone

Salicylaldehyde

2-Hydroxybenzaldehydes

3-Phenoxyacrylic acid ester derivatives

2-Hydroxystyrenes

Iodobenzenes

Copper(I) oxide nanoparticles (CONPs)

Palladium acetate (B1210297) (Pd(OAc)₂)

Tris(tert-butylphosphine) (P(t-Bu)₃)

Copper(I) iodide (CuI)

Diisopropylamine (i-Pr₂NH)

Acetic anhydride (B1165640)

Lithium borohydride (B1222165) (LiBH₄)

DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)

Sodium methoxide (B1231860) (NaOMe)

Methanol (MeOH)

THF (Tetrahydrofuran)

Acetyl chloride

Triethylamine (Et₃N)

Reaction Mechanisms and Pathways Involving 4 Acetoxybenzofuran

Mechanistic Investigations of Benzofuran (B130515) Ring Formation in 4-Acetoxybenzofuran Synthesis

The synthesis of the benzofuran scaffold, the core of this compound, can be achieved through various strategies, often involving the formation of a key carbon-oxygen bond to close the furan (B31954) ring. While specific mechanistic studies for the direct synthesis of this compound are not extensively detailed in readily available literature, the synthesis of its precursor, 4-hydroxybenzofuran, provides insight. Subsequent acetylation would then yield the target molecule.

One synthetic approach to 4-hydroxybenzofuran derivatives involves the reaction of 2,3-diketoesters with cyclohexane-1,3-diones, catalyzed by trifluoroacetic acid. This cascade reaction is a powerful method for constructing the 4-hydroxybenzofuran skeleton. researchgate.net Another method involves heating 2-chloro-2-alkenyl-1,3-cyclohexanediones in a mixture of dimethylformamide and hydrogen chloride. researchgate.net

Palladium-catalyzed reactions are also prominent in benzofuran synthesis. For instance, the coupling of terminal alkynes with o-hydroxy aryl halides can furnish the benzofuran ring in a single step. acs.org While not specific to the 4-acetoxy derivative, these general mechanisms illustrate the key bond-forming events that underpin the creation of the benzofuran core.

The final step to obtain this compound from 4-hydroxybenzofuran is a standard esterification reaction. This typically involves the treatment of 4-hydroxybenzofuran with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or an acid catalyst. The mechanism follows the well-established nucleophilic acyl substitution pathway.

Transformations of the Acetoxy Moiety at the 4-Position

The acetoxy group at the 4-position of the benzofuran ring is a key functional handle, allowing for further molecular modifications. Its transformations primarily involve cleavage of the ester linkage or exchange of the acetyl group.

The hydrolysis of the acetoxy group to yield 4-hydroxybenzofuran is a fundamental transformation. This deacetylation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the carbonyl oxygen of the acetoxy group is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of acetic acid regenerate the acid catalyst and yield 4-hydroxybenzofuran.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The departure of the phenoxide leaving group is followed by an acid-base reaction between the newly formed carboxylic acid (acetic acid) and the alkoxide, or by deprotonation of the phenol (B47542) by the base present in the reaction mixture. This final deprotonation step is essentially irreversible and drives the reaction to completion.

Transacetylation, or ester exchange, involves the reaction of this compound with another alcohol in the presence of an acid or base catalyst to form a new ester and acetic acid. This reaction is an equilibrium process. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The use of a large excess of the reactant alcohol can shift the equilibrium towards the desired product.

Electrophilic Aromatic Substitution Reactions on the Benzofuran Core

The benzofuran ring system is electron-rich and readily undergoes electrophilic aromatic substitution (EAS) reactions. The position of substitution is directed by the combined electronic effects of the fused furan ring and the acetoxy group.

The furan ring itself is highly activated towards electrophilic attack, with a preference for substitution at the 2-position. chemicalbook.com The acetoxy group is an ortho-, para-directing group due to the resonance donation from the oxygen atom, although it is less activating than a hydroxyl group. libretexts.org

In the case of this compound, the directing effects of the furan ring and the acetoxy group must be considered. The most likely positions for electrophilic attack are those activated by both systems. The positions ortho and para to the acetoxy group are C-5 and C-7, respectively. The furan ring strongly activates the C-2 and C-3 positions. Therefore, a complex mixture of products can be expected depending on the specific electrophile and reaction conditions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using a Lewis acid catalyst. masterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric and sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively, using a Lewis acid catalyst. masterorganicchemistry.comnih.gov

The regioselectivity of these reactions on this compound would be a subject of detailed mechanistic investigation, balancing the electronic and steric factors of the molecule.

Nucleophilic Addition and Substitution Reactions Relevant to this compound

Nucleophilic attack on the electron-rich benzofuran ring is generally difficult unless the ring is activated by strong electron-withdrawing groups. Therefore, nucleophilic aromatic substitution on the benzene (B151609) portion of this compound is unlikely under standard conditions.

However, the furan ring can be susceptible to nucleophilic attack under certain conditions, which may lead to ring-opening or addition products. Furthermore, the acetoxy group itself can be the site of nucleophilic attack, as seen in hydrolysis and transesterification reactions.

Oxidation and Reduction Chemistry of the Benzofuran System

The benzofuran system in this compound can undergo both oxidation and reduction reactions, targeting either the furan ring, the benzene ring, or the acetoxy group.

Oxidation: The electron-rich furan ring is susceptible to oxidation. For instance, the oxidation of carbofuran, a derivative of 2,3-dihydrobenzofuran, can lead to hydroxylation at the 4-position, yielding 4-hydroxycarbofuran. oup.comnih.govoup.com Oxidation of the benzofuran ring can also lead to ring cleavage. The oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes can yield benzofuran derivatives. rsc.org

Reduction: The furan ring of benzofurans can be selectively hydrogenated to the corresponding 2,3-dihydrobenzofuran. This is often achieved through catalytic hydrogenation using various metal catalysts. The benzene ring can also be reduced under more forcing conditions. The acetoxy group is generally stable to catalytic hydrogenation conditions that reduce the furan ring, but it can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride.

Photochemical and Radical Reactions of Benzofuran Derivatives

The benzofuran scaffold, a key structural motif in numerous natural products and pharmacologically active compounds, exhibits a rich and diverse reactivity under photochemical and radical conditions. scienceopen.comnih.gov These reactions provide powerful synthetic tools for the functionalization of the benzofuran ring system and the construction of complex molecular architectures. While specific studies on this compound are limited, the general reactivity patterns observed for other benzofuran derivatives offer valuable insights into its potential transformations.

Photochemical reactions of benzofurans often involve the absorption of ultraviolet light, leading to the formation of excited states that can undergo various transformations, including cycloadditions, rearrangements, and fragmentations. For instance, an intramolecular photochemical Wittig reaction has been reported as a method for the synthesis of benzofuran derivatives, although it can sometimes result in lower yields. scienceopen.com Additionally, photochemical processes have been employed in the synthesis of 2-aryl-substituted benzofurans, where irradiation at room temperature can serve as an alternative to thermal heating, albeit occasionally with reduced yields. nih.gov

Radical reactions of benzofuran derivatives have also emerged as a versatile strategy for their synthesis and functionalization. These reactions typically involve the generation of highly reactive radical intermediates that can participate in a variety of bond-forming events. A notable example is the use of heteroatom anions as super-electron-donors to initiate radical reactions for the facile synthesis of 3-substituted benzofurans. researchgate.net This intermolecular radical coupling has been shown to be effective with phosphines, thiols, and anilines. researchgate.net Furthermore, radical cyclization cascades have been utilized to construct complex, polycyclic benzofuran compounds, highlighting the utility of radical chemistry in building molecular complexity. scienceopen.com

One proposed mechanism for the synthesis of benzofuran derivatives involves a radical transfer between a benzothiophene (B83047) derivative and a copper catalyst, followed by cyclization and oxidation. acs.org Although this example involves a related sulfur-containing heterocycle, it illustrates the potential for radical-mediated cyclizations in the broader class of benzo-fused five-membered heterocycles.

The following table summarizes representative photochemical and radical reactions involving benzofuran derivatives, based on the available literature.

| Reaction Type | Reactants | Conditions | Products | Key Findings |

| Photochemical Wittig Reaction | Not specified in detail | Photochemical reaction | Benzofuran derivatives | Fewer by-products, controllable reaction, but potentially low yield. scienceopen.com |

| Photochemical Synthesis of 2-Aryl-Substituted Benzofurans | Not specified in detail | Irradiation with a 25 W compact fluorescent lamp (CFL) at room temperature | 2-Aryl-substituted benzofurans | An alternative to thermal heating, though may result in reduced yields. nih.gov |

| Radical Coupling with Heteroatom-centered Super-electron-donors | Benzofuran precursors, phosphines, thiols, anilines | Initiation by heteroatom anions | 3-Functionalized benzofurans | Effective for creating 3-substituted benzofurans with heteroatomic functionalities in moderate to excellent yields. researchgate.net |

| Radical Cyclization Cascade | Not specified in detail | Unique free radical cyclization cascade | Complex polycyclic benzofuran compounds | An excellent method for synthesizing a series of difficult-to-prepare polycyclic benzofurans. scienceopen.com |

| Copper-Catalyzed Radical-Involved Synthesis | Benzothiophene derivative, Cu catalyst | Proton abstraction, radical transfer, cyclization, oxidation | Benzofuran derivatives (by analogy) | A proposed mechanism for the synthesis of benzofuran derivatives. acs.org |

Theoretical and Computational Studies of 4 Acetoxybenzofuran

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental molecular structure and electronic properties of compounds like 4-Acetoxybenzofuran. These methods allow for the determination of optimized geometries, charge distributions, and energy levels, providing insights into the molecule's inherent stability and electronic behavior. DFT calculations can predict parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap between them, dipole moments, and electron affinities researchgate.netmdpi.comaspbs.com. These electronic properties are crucial for understanding chemical reactivity and interactions. While specific DFT studies on this compound's electronic properties were not directly identified, studies on benzofuran (B130515) derivatives, such as 2-phenylbenzofuran, have utilized DFT to analyze molecular electrostatic potential, band gap energies, and reactivity descriptors physchemres.org. These investigations typically employ various functionals (e.g., GGA-PBE, BVP86, TPSS) and basis sets (e.g., 6-31G(d,p)) to achieve accurate results researchgate.netphyschemres.org.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis involves identifying the various spatial arrangements (conformations) a molecule can adopt and determining their relative energies. For this compound, understanding its energy landscape – the multi-dimensional surface representing the potential energy of the molecule as a function of its atomic coordinates – is key to predicting its behavior. Computational methods, such as those employing semi-empirical methods or DFT, are used to explore these landscapes and locate the most stable conformers mdpi.com. While specific conformational studies for this compound were not found, research on related benzofuran derivatives often includes conformational analysis as a preliminary step to understand their structural preferences and potential interactions mdpi.comnih.gov. These studies aim to map out the low-energy pathways and minima on the potential energy surface, which are critical for subsequent dynamic simulations or reaction mechanism studies.

Prediction and Elucidation of Spectroscopic Properties (NMR, IR, UV-Vis) through Computational Methodsresearchgate.netphyschemres.org

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data, aiding in the identification and characterization of molecules.

NMR Spectroscopy: Computational methods can predict chemical shifts and coupling constants for Nuclear Magnetic Resonance (NMR) spectra. These predictions, often performed using DFT with specific basis sets, can be compared with experimental spectra to confirm molecular structures and assignments researchgate.netresearchgate.netarxiv.org. While direct NMR prediction data for this compound was not found, studies on other benzofuran derivatives have utilized ¹H NMR, ¹³C NMR, and 2D NMR techniques for structural confirmation researchgate.net.

IR Spectroscopy: Infrared (IR) spectroscopy provides information about molecular vibrations. Computational methods, including DFT calculations, can predict vibrational frequencies and IR intensities, which correspond to the absorption bands observed in experimental spectra researchgate.netarxiv.orgarxiv.orgmit.edu. Machine learning models are also emerging for more efficient IR spectra prediction arxiv.orgmit.edu.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting UV-Visible (UV-Vis) absorption spectra. This involves calculating electronic transitions between molecular orbitals, which correspond to the wavelengths of light absorbed by the molecule mdpi.comnumberanalytics.comnih.govchemrxiv.org. Studies on benzofuran derivatives have explored the use of TD-DFT with various functionals (e.g., B3LYP, CAM-B3LYP) and basis sets to predict UV-Vis spectra, often validating these predictions against experimental data mdpi.comchemrxiv.org.

Computational Modeling of Reaction Mechanisms and Transition Statesresearchgate.net

Understanding the mechanisms of chemical reactions is crucial for synthesis and predicting reactivity. Computational methods, such as DFT, are employed to map out potential energy surfaces, identify reaction intermediates, and locate transition states – the highest energy points along a reaction pathway smu.eduresearchgate.netlibretexts.orgucsb.eduresearchgate.net. These calculations provide activation energies, which are directly related to reaction rates. Studies on benzofuran derivatives have explored their potential as anticancer agents, involving molecular docking and binding affinity studies, which indirectly relate to their reactivity and interaction mechanisms researchgate.net. Research on reaction mechanisms in general, including SN2 reactions and copper-catalyzed azide-alkyne cycloaddition (CuAAC), demonstrates the application of DFT to calculate activation energies and transition states, providing detailed mechanistic insights libretexts.orgresearchgate.netrsc.orgcecam.org.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies for Benzofuran Scaffoldstau.ac.il

QSAR and QSPR studies aim to establish correlations between the chemical structure of molecules and their biological activities (QSAR) or physical/chemical properties (QSPR). These studies are vital for drug design and material science, allowing for the prediction of properties of new compounds based on their structural features. Numerous QSAR studies have been conducted on benzofuran derivatives, investigating their activity as enzyme inhibitors (e.g., CYP26A1, PTPase-1B, histone lysine (B10760008) methyl transferase) or anticancer agents physchemres.orgbioinformation.netindexcopernicus.commdpi.comlatamjpharm.orgeurjchem.comresearchgate.netbohrium.commdpi.com. These studies typically involve calculating various molecular descriptors (e.g., physicochemical parameters, topological indices) and using statistical methods like multiple linear regression (MLR) to build predictive models. For instance, QSAR models for benzofuran derivatives have identified key structural features influencing their inhibitory potency, such as the presence of hydrophobic substituents or specific functional groups latamjpharm.orgnih.gov. While direct QSAR/QSPR studies specifically for this compound were not identified, the extensive research on the benzofuran scaffold suggests that similar approaches could be applied to predict its properties or activities.

Molecular Dynamics and Docking Simulations with Abstract Binding Sites

Molecular dynamics (MD) simulations provide insights into the temporal evolution of molecular systems, allowing for the study of conformational changes, flexibility, and interactions over time nih.govnih.govrsc.orgnih.gov. Molecular docking, on the other hand, predicts the preferred orientation of a ligand to a protein or other biomolecule when bound to each other, estimating the binding affinity. These techniques are widely used in drug discovery to understand how molecules interact with biological targets. Studies on benzofuran derivatives have employed molecular docking and MD simulations to investigate their potential as antitubercular agents, cholinesterase inhibitors, and anticancer agents nih.govresearchgate.netnih.gov. For example, MD simulations have been used to assess the stability of benzofuran derivatives within an enzyme's active site, while docking studies have identified key interactions and binding energies nih.govresearchgate.netnih.gov. While specific MD or docking studies involving this compound with abstract binding sites were not found, the general application of these methods to benzofuran scaffolds highlights their utility in exploring molecular interactions and potential biological roles.

Advanced Analytical Characterization Techniques for 4 Acetoxybenzofuran

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight of a compound, which in turn allows for the unambiguous assignment of its elemental composition. For 4-Acetoxybenzofuran (C₁₀H₈O₃), HRMS can provide an experimentally determined exact mass that closely matches its calculated value. The computed exact mass for this compound is reported as 176.047344113 Da nih.gov. This level of precision is critical for distinguishing it from other compounds with similar nominal masses.

Furthermore, HRMS coupled with fragmentation techniques (e.g., Electron Ionization (EI) or Collision-Induced Dissociation (CID) in MS/MS experiments) provides insights into the molecule's structural fragments. Upon ionization, this compound is expected to undergo characteristic fragmentation pathways. These may include the loss of the acetyl group (CH₃CO•, 43 Da) or acetic acid (CH₃COOH, 60 Da) from the ester moiety, leading to a benzofuran-4-ol (B1279891) fragment. Cleavage within the benzofuran (B130515) ring system can also yield various smaller ions, providing a unique fingerprint for identification miamioh.edunih.gov. Analyzing these fragment ions helps to confirm the connectivity of atoms and the presence of specific functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for organic structure elucidation, offering detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Table 1: Partial ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment (Expected) |

|---|---|

| 20.4 | Acetate (B1210297) Methyl (CH₃) |

| 20.5 | Acetate Carbonyl (C=O) |

| 119.7 | Benzofuran Ring Carbon |

To unequivocally confirm the structural assignments and spatial relationships, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This technique reveals ¹H-¹H coupling correlations, mapping out which protons are adjacent to each other through chemical bonds. This is crucial for establishing the connectivity within the benzofuran ring and the relative positions of substituents.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between ¹H and ¹³C nuclei separated by two or three bonds. This is particularly useful for confirming the attachment of the acetate group to the benzofuran core and for establishing long-range couplings across the aromatic system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are close in proximity, regardless of bonding. While less critical for a relatively rigid molecule like this compound compared to more complex structures, it can provide supplementary information on spatial arrangements.

These advanced NMR techniques, when applied, provide a definitive structural fingerprint for this compound msu.edunih.gov.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups based on their characteristic vibrational frequencies. For this compound, the presence of the ester group and the aromatic benzofuran system dictates its vibrational spectrum.

The ester carbonyl (C=O) group is expected to exhibit a strong absorption band in the IR spectrum, typically in the range of 1730-1750 cm⁻¹ libretexts.orgmasterorganicchemistry.com. Data from a related compound, ethyl this compound-6-carboxylate, shows a C=O stretch at 1734 cm⁻¹ d-nb.info, indicative of the ester functionality. The C-O stretching vibrations associated with the ester linkage are also expected in the fingerprint region (around 1000-1300 cm⁻¹) libretexts.orgpg.edu.pl. The benzofuran moiety, being an aromatic system, will display characteristic C-H stretching vibrations above 3000 cm⁻¹ for aromatic protons and C=C ring stretching vibrations in the 1450-1650 cm⁻¹ region libretexts.org.

Table 2: Key FT-IR Absorption Bands for this compound (Expected)

| Wavenumber (cm⁻¹) | Functional Group / Vibration | Intensity (Expected) |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 1730-1750 | Ester C=O Stretch | Strong |

| 1600-1500 | Aromatic C=C Ring Stretch | Medium |

| 1250-1000 | Ester C-O Stretch | Medium |

Raman spectroscopy complements IR by detecting different vibrational modes, particularly those involving symmetric stretching and changes in polarizability, offering further confirmation of the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes electronic transitions within a molecule, primarily those involving π electrons and non-bonding electrons. Compounds with conjugated π systems, such as the benzofuran core in this compound, typically absorb light in the UV region of the electromagnetic spectrum (200-400 nm) libretexts.org. The presence of the acetate group, while not a strong chromophore itself, can influence the electronic distribution.

The absorption spectrum of this compound would likely show characteristic absorption maxima (λmax) associated with π → π* and possibly n → π* transitions within the conjugated benzofuran system libretexts.orgupi.edu. The exact wavelengths and intensities (molar extinction coefficients, ε) of these absorptions are sensitive to the extent of conjugation and the nature of substituents. Analyzing these spectral features helps confirm the presence of the conjugated π system and can provide information about the electronic environment of the molecule shimadzu.commsu.edu.

Chromatographic Separation and Purity Assessment

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for separating mixtures and assessing the purity of a compound nih.govtricliniclabs.comtorontech.com. For this compound, these methods are used to isolate the compound from reaction byproducts or impurities and to quantify its purity.

HPLC, utilizing a stationary phase and a mobile phase, separates components based on their differential affinities. Detection is often performed using UV absorption, capitalizing on the compound's chromophores nih.gov. GC, suitable for volatile compounds, separates components based on their boiling points and interactions with the stationary phase. A key indicator of purity from GC analysis for this compound was the observation that "No other identifiable product was detected by GC analysis," suggesting a high degree of purity in the sample analyzed u-tokyo.ac.jp.

Peak purity assessment in chromatography, often performed using photodiode array (PDA) detectors in HPLC, can further confirm that a detected peak corresponds to a single, pure compound by analyzing the UV spectrum across the entire peak profile chromatographyonline.com.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Following method development, rigorous validation is essential to confirm that the HPLC method is suitable for its intended purpose. Validation ensures the reliability, reproducibility, and accuracy of the analytical results. Key validation parameters, typically assessed according to international guidelines such as ICH (International Council for Harmonisation), include linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness scispace.comjneonatalsurg.comresearchgate.netnih.gov.

Linearity: Assesses the direct proportionality between the analyte's concentration and its response (e.g., peak area). A good linear relationship is typically indicated by a correlation coefficient (r²) greater than 0.99 researchgate.netnih.gov.

Accuracy: Evaluated through recovery studies, where a known amount of the analyte is added to a sample. High recovery percentages (e.g., ≥90%) indicate the method's accuracy researchgate.netnih.gov.

Precision: Measures the agreement between a series of measurements obtained from the same sample under prescribed conditions. It is assessed by intraday (repeatability) and interday (intermediate precision) variability, typically expressed as relative standard deviation (RSD), with low values (e.g., <2%) indicating good precision researchgate.netnih.gov.

Specificity/Selectivity: Confirms that the method can accurately measure the analyte in the presence of other components, such as impurities or degradation products scispace.com.

LOD and LOQ: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be reliably quantified with acceptable precision and accuracy researchgate.netnih.gov.

Robustness: Evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage scispace.comresearchgate.net.

While specific validated HPLC parameters for this compound were not detailed in the provided search results, a typical approach for such aromatic compounds would involve reversed-phase chromatography using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), with UV detection at an appropriate wavelength scispace.com.

Typical HPLC Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | Relationship between concentration and peak area. | Correlation coefficient (r²) > 0.99 |

| Accuracy | Recovery of known added amounts of analyte. | Recovery between 90-110% (or specified range) |

| Precision | Repeatability (intraday) and intermediate precision (interday) of measurements. | RSD < 2% |

| Specificity | Ability to measure the analyte in the presence of impurities. | No interference from impurities/degradants |

| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | Defined value based on signal-to-noise ratio |

| Limit of Quantification (LOQ) | Lowest concentration that can be reliably quantified. | Defined value based on signal-to-noise ratio |

| Robustness | Insensitivity to small variations in method parameters. | No significant change in results |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatility Assessment and Derivatized Analysis

Gas Chromatography (GC) is a powerful separation technique primarily used for volatile and semi-volatile compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (coated on the inside of a capillary column) and a mobile phase (an inert gas, such as helium or nitrogen). GC-Mass Spectrometry (GC-MS) couples the separation capabilities of GC with the identification power of mass spectrometry, allowing for the detection and structural elucidation of separated compounds by analyzing their mass-to-charge ratios and fragmentation patterns banglajol.infomdpi.comphcogj.combiomedpharmajournal.org.

GC-MS is particularly useful for assessing the volatility of a compound. If a compound is not inherently volatile enough for GC analysis, derivatization techniques can be employed to convert it into a more volatile derivative. This approach is valuable for analyzing compounds that might otherwise be difficult to analyze by GC biomedpharmajournal.orgdtic.mil.

A study reported the analysis of this compound by GC, noting that it was obtained as a colorless oil (85% purity) and that no other identifiable products were detected by this method u-tokyo.ac.jp. This suggests that this compound possesses sufficient volatility for direct analysis via GC.

Chiral Chromatography for Enantiomeric Purity Determination

Chirality is a property of molecules that exist in two non-superimposable mirror-image forms, known as enantiomers. Enantiomers can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicological effects ajol.infochromatographyonline.comnih.govijcrt.org. Therefore, the separation and determination of enantiomeric purity are critical, especially in the pharmaceutical industry.

Chiral chromatography employs specialized chiral stationary phases (CSPs) or chiral mobile phases to differentiate between enantiomers based on their transient diastereomeric interactions. This allows for the separation and quantification of individual enantiomers ajol.infochromatographyonline.comijcrt.orgrotachrom.com.

Relevance to this compound: The chemical structure of this compound consists of a benzofuran ring system with an acetoxy group attached at the 4-position. Based on its molecular structure, this compound does not possess any stereocenters and is therefore an achiral molecule nih.gov. Consequently, chiral chromatography is not directly applicable for determining the enantiomeric purity of this compound itself. However, chiral chromatography would be relevant if the compound were to be analyzed for the presence of any chiral impurities that might arise during synthesis or storage, or if it were part of a larger chiral molecular system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic arrangement of molecules in a crystalline solid berkeley.edunih.govtechnologynetworks.comomu.edu.trgsdinternational.com. This method involves directing a beam of X-rays at a single crystal of the compound. The X-rays are diffracted by the electron clouds of the atoms within the crystal lattice, producing a unique diffraction pattern berkeley.edunih.govomu.edu.trgsdinternational.com.

Analysis of this diffraction pattern, through complex mathematical processes such as Fourier transforms, allows for the reconstruction of an electron density map. This map reveals the positions of atoms, enabling the determination of bond lengths, bond angles, molecular conformation, and crystal packing berkeley.edunih.govtechnologynetworks.comomu.edu.trgsdinternational.com. Advanced techniques, such as serial femtosecond X-ray crystallography (smSFX), have expanded the applicability of this method to very small or radiation-sensitive nanocrystals berkeley.edu.

No specific X-ray crystallography studies detailing the solid-state structure of this compound were found in the provided search results. However, this technique remains the gold standard for unambiguous structural elucidation of crystalline organic compounds.

Thermal Analysis Techniques (DSC, TGA) for Material Characterization

Thermal analysis techniques provide valuable insights into the physical and chemical properties of a substance as a function of temperature. The primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) dtic.milresearchgate.netuniversallab.orgscielo.org.co.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program. It detects thermal transitions such as melting, crystallization, glass transitions, and decomposition. DSC can determine melting points, enthalpies of transition, and provide information on the thermal stability and phase behavior of a compound dtic.milresearchgate.netuniversallab.orgscielo.org.co.

Thermogravimetric Analysis (TGA): TGA monitors the change in mass of a sample as it is heated or cooled. This technique is used to assess thermal stability, identify decomposition temperatures, quantify volatile components (like moisture or residual solvents), and study degradation kinetics dtic.milresearchgate.netuniversallab.orgscielo.org.co.

No specific DSC or TGA data for this compound were found in the provided search results. If this compound were analyzed by these methods, DSC would be used to determine its melting point and any solid-state phase transitions, while TGA would reveal its thermal decomposition profile and stability. For context, a related compound, methyl this compound-6-carboxylate, was reported to have a melting point of 64°C scialert.net.

Biological and Pharmacological Research Paradigms of Benzofuran Scaffolds Excluding Clinical, Safety, Dosage Data

Structure-Activity Relationship (SAR) Studies of 4-Acetoxybenzofuran Analogues

Exploration of Linker and Bridging Strategies

The strategic incorporation of heterocyclic scaffolds, including benzofurans, into larger molecular architectures is a key aspect of modern drug discovery. Linker and bridging strategies are employed to create complex molecules such as Proteolysis Targeting Chimeras (PROTACs) or to conjugate different pharmacophores. Heterocyclic scaffolds like benzofurans offer a foundational framework that can be systematically modified and functionalized to optimize interactions with biological targets or to bridge different molecular entities nih.gov. While specific linker strategies involving this compound are not extensively documented, the inherent chemical structure of the benzofuran (B130515) core allows for derivatization at various positions, facilitating its integration into more complex molecular designs through covalent linkages or bridging units. For instance, benzofuran derivatives have been synthesized with aryl substituents attached via a methanone (B1245722) linker, demonstrating the scaffold's adaptability in constructing diverse molecular architectures nih.gov.

Mechanistic Investigations of Molecular Interactions with Biological Systems (Non-Clinical)

Benzofuran derivatives have demonstrated a wide array of biological activities stemming from their interactions with various molecular targets. Mechanistic investigations, conducted through in vitro assays and computational studies, have elucidated their modes of action. These studies are crucial for understanding how these compounds exert their effects at a molecular level, guiding further optimization.

Benzofuran compounds have been identified as inhibitors of several key enzymes. For example, certain benzofuran derivatives have shown potent inhibition of SIRT2, with compound 7e exhibiting an IC50 of 3.81 µM mdpi.com. Others act as selective cyclooxygenase-2 (COX-2) inhibitors, contributing to their anti-inflammatory and analgesic properties nih.govtandfonline.com. Furthermore, benzofuran derivatives have been developed as inhibitors of the InhA enzyme, a target for tuberculosis treatment, with some compounds achieving nanomolar IC50 values rsc.org. Other reported targets include CDK2, LSD1, and mPTPB, with various derivatives demonstrating significant inhibitory potencies nih.govtaylorandfrancis.com.

Beyond enzyme inhibition, benzofuran scaffolds interact with biological receptors. Studies have shown that certain benzofuran derivatives possess high affinities for delta-opioid receptors, exhibiting selectivity over mu- and kappa-opioid sites nih.gov. Additionally, benzofuran compounds have demonstrated interactions with serotonin (B10506) (5-HT) receptors, acting as agonists, which is relevant in neuropharmacology researchgate.net. The ability of benzofuran derivatives to bind to serum albumins has also been investigated, suggesting their potential role in drug delivery systems mdpi.com.

Derivatization Strategies and Applications in Chemical Synthesis

4-Acetoxybenzofuran as a Synthetic Intermediate for Complex Molecules

4-Hydroxybenzofuran, the precursor to this compound, is recognized as a highly valuable synthetic intermediate. researchgate.netarkat-usa.orgunimi.it Its utility is demonstrated in the synthesis of more complex molecular architectures. For instance, 4-hydroxybenzofurans serve as the foundational starting materials for the preparation of angelicin derivatives. researchgate.net Angelicins are a class of furocoumarins, which are polycyclic aromatic compounds with significant photobiological activities. The synthesis involves the intramolecular hydroarylation of 4-benzofuranyl alkynoates, which are readily accessible from 4-hydroxybenzofurans, using a palladium catalyst to construct the additional furan (B31954) ring. researchgate.net

Furthermore, the benzofuran (B130515) core is integral to the development of therapeutic agents. In one example, a 2-(4-hydroxyphenyl)benzofuran derivative was utilized as the key intermediate in a three-step synthesis to produce a potent inhibitor of beta-amyloid aggregation, a pathological hallmark of Alzheimer's disease. nih.gov This highlights the role of hydroxylated benzofurans in building complex, biologically active molecules. While this compound itself primarily acts as a protected form of 4-hydroxybenzofuran, this protection is crucial in multi-step syntheses to ensure that the hydroxyl group does not interfere with subsequent reactions until its reactivity is desired. youtube.com

Preparation of Novel Benzofuran Analogues and Derivatives

The functionalization of the benzofuran ring system is a common strategy to generate novel analogues with diverse properties. Starting from this compound, the ester can be readily hydrolyzed to 4-hydroxybenzofuran, which then serves as a versatile precursor for a variety of derivatives. researchgate.netarkat-usa.orgunimi.it Synthetic strategies often focus on introducing substituents at various positions of the benzofuran core to modulate its electronic and steric properties, thereby influencing its biological activity.

Several methods have been developed for the synthesis of functionalized benzofurans. nih.govnih.govacs.org These include:

Electrophilic Substitution: The benzene (B151609) portion of the benzofuran ring can undergo electrophilic substitution reactions, such as halogenation or acylation, to introduce new functional groups. The position of these substitutions is directed by the existing substituents on the ring.

Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at specific positions of the benzofuran scaffold. acs.org These reactions enable the attachment of a wide range of aryl, alkyl, and alkynyl groups.

Condensation Reactions: The hydroxyl group of 4-hydroxybenzofuran can be used in condensation reactions to form ethers and esters, allowing for the connection of various side chains and molecular fragments.

These synthetic approaches allow for the systematic modification of the this compound scaffold, leading to the creation of libraries of novel compounds for biological screening and other applications.

Chemical Derivatization for Enhanced Analytical Performance (e.g., Volatility, Detectability in GC/MS)

In the field of analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS), chemical derivatization is a crucial step for analyzing compounds that are otherwise unsuitable for this technique. jfda-online.comresearchgate.netresearchgate.net Compounds containing polar functional groups with active hydrogens, such as hydroxyl (-OH) groups found in 4-hydroxybenzofuran, tend to have low volatility and can exhibit poor chromatographic behavior, including peak tailing and adsorption to the GC column. researchgate.netresearchgate.net

Acylation, the process of introducing an acyl group (such as an acetyl group), is a common derivatization technique used to address these issues. gcms.czresearchgate.net The conversion of 4-hydroxybenzofuran to this compound is an example of acetylation. This transformation offers several analytical advantages:

Increased Volatility: The replacement of the polar hydroxyl group with a less polar acetoxy group reduces intermolecular hydrogen bonding, which significantly increases the compound's volatility. researchgate.netnih.gov This allows the analyte to be more readily vaporized in the GC injector and transported through the column.

Improved Peak Shape: Derivatization masks the active hydroxyl group, preventing unwanted interactions with the stationary phase of the GC column. This leads to more symmetrical and sharper chromatographic peaks, which improves resolution and the accuracy of quantification. researchgate.net

Enhanced Thermal Stability: The resulting ester is often more thermally stable than the parent alcohol, preventing degradation at the high temperatures used in GC analysis. researchgate.net

The derivatization is typically achieved by reacting the hydroxyl compound with an acylating agent, such as acetic anhydride (B1165640) or an acyl halide, often in the presence of a catalyst. researchgate.netunibo.it The resulting this compound derivative is more amenable to GC-MS analysis, allowing for its sensitive detection and accurate identification based on its characteristic mass spectrum. nih.gov

Utilization in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. This approach is widely used in drug discovery to identify new lead compounds. The benzofuran scaffold is an attractive core structure for the construction of such libraries due to its prevalence in biologically active compounds and its synthetic tractability. researchgate.netarkat-usa.org

The general strategy involves attaching a benzofuran core, such as one derived from this compound, to a solid support and then systematically treating it with a variety of reagents in a combinatorial fashion. By using a "split-and-pool" synthesis method, a vast number of unique benzofuran derivatives can be generated efficiently. Each derivative in the library can then be screened for a specific biological activity.

The versatility of the benzofuran ring system allows for the introduction of diversity at multiple positions. For example, starting with a functionalized 4-hydroxybenzofuran, different building blocks can be added at the hydroxyl position, as well as at other positions on the aromatic or furan rings through the synthetic methods described previously (e.g., cross-coupling reactions). This multi-directional approach to diversification allows for a thorough exploration of the chemical space around the benzofuran scaffold, increasing the probability of discovering novel compounds with desired properties.

Potential Role in Material Science Applications (e.g., Polymer Precursors, Dyes)

The structural and electronic properties of benzofuran derivatives also make them interesting candidates for applications in material science. The rigid, planar structure and the electron-rich nature of the benzofuran ring system can be exploited in the design of novel polymers and dyes.

Polymer Precursors: Benzofuran derivatives have been utilized in the synthesis of various high-performance polymers, including polyamides, polyarylates, and polyesters. The incorporation of the benzofuran moiety into the polymer backbone can enhance thermal stability, mechanical strength, and other desirable properties. Dihydroxy-functionalized benzofurans, which can be prepared from precursors like 4-hydroxybenzofuran, can serve as monomers in condensation polymerization reactions with diacyl chlorides or dicarboxylic acids to produce polyesters and polyamides.

Dyes: The extended π-conjugated system of the benzofuran ring makes it a suitable chromophore for the development of organic dyes. By introducing electron-donating and electron-withdrawing groups at appropriate positions on the benzofuran scaffold, the absorption and emission properties can be tuned across the visible spectrum. These synthetic dyes could find applications in various fields, such as textiles, organic light-emitting diodes (OLEDs), and dye-sensitized solar cells. The synthesis often involves coupling reactions to attach the benzofuran core to other aromatic systems, thereby extending the conjugation and modifying the color.

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Methods for Benzofuran (B130515) Derivatives

The synthesis of benzofuran derivatives has been a subject of intense research, with a constant drive to develop more efficient, versatile, and environmentally friendly methods. mdpi.comepa.gov Traditional methods often require harsh reaction conditions, limiting their applicability and scalability. ijarsct.co.in Recent years have witnessed a surge in innovative strategies that address these limitations.

One promising area is the use of transition-metal-catalyzed reactions. Catalysts based on palladium, copper, gold, and nickel have been instrumental in forging the benzofuran core through various cross-coupling and cyclization reactions. nih.govacs.orgorganic-chemistry.org For instance, palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization has emerged as a powerful tool for constructing 2,3-disubstituted benzofurans. nih.govacs.org Similarly, copper-catalyzed reactions have been employed for the one-pot synthesis of benzofuran derivatives from readily available starting materials. nih.gov

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient approach to building molecular complexity. nih.gov Lewis acid-promoted domino reactions have been successfully applied to the synthesis of complex benzofuran structures. nih.gov Furthermore, catalyst-free methods are gaining traction as they align with the principles of green chemistry by avoiding the use of potentially toxic and expensive metal catalysts. acs.org

Recent advancements also include the use of novel reagents and reaction conditions. For example, the reaction of salicylaldehyde p-tosylhydrazones with calcium carbide in the presence of a cuprous chloride catalyst provides a straightforward route to methyl-substituted benzofurans. organic-chemistry.org The development of such innovative protocols is crucial for the efficient and diverse synthesis of benzofuran derivatives, including 4-acetoxybenzofuran analogues.

| Aspect | Traditional Methods | Modern Methods |

|---|---|---|

| Catalysts | Often require stoichiometric amounts of harsh reagents (e.g., strong acids/bases). | Employ catalytic amounts of transition metals (Pd, Cu, Au, Ni) or are catalyst-free. nih.govacs.orgorganic-chemistry.orgacs.org |

| Reaction Conditions | Frequently involve high temperatures and pressures. | Often proceed under milder conditions. acs.org |

| Efficiency | Can be multi-step with lower overall yields. | Higher efficiency through domino reactions and one-pot procedures. nih.gov |

| Environmental Impact | Generation of significant waste. | Greener approaches with less waste and use of eco-friendly solvents. ijarsct.co.in |

Integration of Artificial Intelligence and Machine Learning in Benzofuran Research and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science, and the field of benzofuran research is no exception. These computational tools offer powerful capabilities for accelerating the design and discovery of novel benzofuran derivatives with desired properties.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are being employed to build predictive models that correlate the structural features of benzofuran derivatives with their biological activities. researchgate.net These models, based on techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can effectively predict the biological activity of new molecules. researchgate.net By analyzing the contour maps generated from these studies, researchers can gain insights into the key structural requirements for activity and design new compounds with enhanced potency. researchgate.net

Molecular docking simulations are another critical computational tool used to predict the binding interactions between benzofuran derivatives and their biological targets. nih.govsemanticscholar.org This allows for the rational design of molecules with improved binding affinity and selectivity. nih.gov For instance, in the design of new anticancer agents, molecular docking can be used to study the binding of benzofuran hybrids to target enzymes like PI3K and VEGFR-2. nih.govsemanticscholar.org

Furthermore, AI and ML algorithms can be trained on large datasets of chemical information to predict various properties of new benzofuran derivatives, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. researchgate.net This in silico screening helps to prioritize the synthesis of compounds with favorable drug-like properties, thereby reducing the time and cost associated with drug development. researchgate.net

Exploration of Undiscovered Reaction Pathways and Mechanisms

While significant progress has been made in the synthesis of benzofurans, the exploration of novel reaction pathways and a deeper understanding of reaction mechanisms remain critical areas of research. Unraveling the intricate details of how these molecules are formed can lead to the development of more efficient and selective synthetic methods.

Mechanistic studies often involve a combination of experimental and computational approaches. For instance, detailed mechanistic investigations of gold-catalyzed cyclizations have revealed the role of key intermediates in the formation of the benzofuran ring. nih.gov Similarly, understanding the plausible reaction pathways in copper-catalyzed one-pot syntheses, which may involve the formation of iminium ions and subsequent intramolecular cyclization, is crucial for optimizing these reactions. nih.gov

The discovery of unprecedented reaction pathways can open up new avenues for benzofuran synthesis. For example, the development of a palladium-catalyzed tandem C-H activation/oxidation reaction between 2-hydroxystyrenes and iodobenzenes has provided a novel route to benzofurans, although the detailed mechanism is still under investigation. nih.gov The exploration of such novel transformations is essential for expanding the synthetic chemist's toolbox.

Advanced Characterization Techniques for Real-Time Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, intermediates, and mechanisms. While specific applications to this compound synthesis are not extensively documented, the broader field of organic synthesis is increasingly adopting advanced characterization techniques for this purpose.

Spectroscopic techniques such as in-situ NMR (Nuclear Magnetic Resonance) and FTIR (Fourier-Transform Infrared) spectroscopy can provide real-time structural information about the species present in a reaction mixture. This allows for the direct observation of the consumption of starting materials, the formation of intermediates, and the appearance of products. Mass spectrometry techniques, such as ReactIR, can also be employed for real-time reaction monitoring.

These advanced analytical methods are instrumental in optimizing reaction conditions, identifying unexpected reaction pathways, and gaining a deeper understanding of reaction mechanisms. Their application to the synthesis of benzofuran derivatives will undoubtedly lead to more robust and efficient synthetic processes.

Expansion of Chemical Space through Scaffold Hopping and Analog Generation

To discover novel benzofuran derivatives with improved biological activities or new applications, it is essential to explore a wider range of chemical structures. Scaffold hopping and analog generation are key strategies for expanding the accessible chemical space. nih.govresearchgate.net

Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify isofunctional molecules with different core structures. uniroma1.itchemrxiv.orgnih.gov This approach is valuable for generating new intellectual property, overcoming undesirable properties of an existing scaffold, or exploring new binding modes. uniroma1.it For benzofurans, this could involve replacing the benzofuran core with other heterocyclic systems while retaining the key pharmacophoric features responsible for biological activity. Generative reinforcement learning is an emerging computational technique that can facilitate unrestricted scaffold hopping. chemrxiv.orgchemrxiv.org

Analog generation involves the systematic modification of a known active compound to explore the structure-activity relationship (SAR). For this compound, this would entail synthesizing a library of analogs with different substituents on the benzene (B151609) and furan (B31954) rings. This allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles. The development of efficient and versatile synthetic methods, as discussed in section 8.1, is crucial for the successful implementation of analog generation strategies. The exploration of the neuroprotective chemical space of benzofuran scaffolds is a promising area for the discovery of new multi-target drugs. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Acetoxybenzofuran, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound derivatives typically involves a two-step strategy: (1) hydroxylation of benzofuran precursors followed by (2) regioselective acetylation. For example, Kitamura et al. (2012) optimized the Suzuki-Miyaura coupling for benzofuran intermediates under controlled Pd catalysis, achieving >85% yield . Reaction parameters such as temperature (60–80°C), solvent polarity (THF or DMF), and base selection (K₂CO₃ or Cs₂CO₃) critically impact regioselectivity and byproduct formation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is standard .

Q. How can analytical techniques validate the structural integrity of this compound derivatives?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is essential for confirming substitution patterns, particularly distinguishing acetoxy groups at the 4-position. For example, the 4-acetoxy proton typically resonates at δ 2.3–2.5 ppm in ¹H NMR . Mass spectrometry (HRMS) using ESI+ ionization provides molecular ion confirmation, while HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>95% threshold for biological assays) .

Q. What preliminary biological screening models are suitable for assessing this compound’s bioactivity?

- Methodological Answer : In vitro cytotoxicity assays (e.g., MTT or resazurin reduction in cancer cell lines like HeLa or MCF-7) are standard. IC₅₀ values should be compared against reference compounds (e.g., doxorubicin). Enzyme inhibition studies (e.g., COX-2 or CYP450 isoforms) require spectrophotometric or fluorometric kinetic assays, with controls for solvent interference .

Advanced Research Questions

Q. How can regioselective acetylation challenges in benzofuran derivatives be addressed computationally?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic and steric effects guiding acetylation. For instance, the 4-position’s lower electron density (vs. 5- or 6-positions) favors electrophilic substitution. MD simulations (AMBER force fields) model solvent interactions to optimize reaction trajectories .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound analogs?

- Methodological Answer : Discrepancies often arise from metabolic instability (e.g., esterase-mediated deacetylation). Mitigation includes:

- Stability assays : Incubate compounds with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .

- Prodrug design : Replace acetoxy with stabilized groups (e.g., trifluoroacetate) .

- Pharmacokinetic modeling : Use compartmental analysis to correlate in vitro IC₅₀ with plasma exposure .

Q. How do substituent modifications at the benzofuran core influence structure-activity relationships (SAR)?

- Methodological Answer : Systematic SAR studies involve:

- Electron-withdrawing/donating groups : Compare 4-nitro (electron-withdrawing) vs. 4-methoxy (electron-donating) analogs in receptor-binding assays.

- Steric maps : Molecular docking (AutoDock Vina) identifies steric clashes in target binding pockets (e.g., serotonin receptors) .

- Data tables : Tabulate logP, polar surface area, and IC₅₀ values to identify bioavailability-activity trends .

Q. What advanced methodologies characterize metabolic pathways of this compound in preclinical models?

- Methodological Answer : Use radiolabeled (¹⁴C) this compound for mass balance studies in rodents. Metabolite identification employs:

- High-resolution mass spectrometry (HRMS) : Detect phase I (hydrolysis) and phase II (glucuronidation) metabolites.

- Tissue distribution : Autoradiography or QWBA (quantitative whole-body autoradiography) .

Methodological Considerations for Data Interpretation

Q. How should researchers address variability in reported biological activities of this compound derivatives?

- Methodological Answer : Apply PRISMA guidelines for systematic reviews:

- Inclusion criteria : Standardize assay protocols (e.g., cell line passage number, serum concentration).

- Meta-analysis : Use random-effects models to account for inter-study heterogeneity (e.g., RevMan software) .

Q. What statistical approaches validate the significance of small-molecule interactions in structural studies?

- Methodological Answer : For X-ray/NMR structures:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.